1H and 13C NMR chemical shifts for tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate
1H and 13C NMR chemical shifts for tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts for tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate
Abstract
tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate is a valuable chiral building block in medicinal chemistry and drug development, notable for its constrained seven-membered ring and defined stereochemistry. Accurate structural confirmation is paramount for its use in synthesis, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts for this molecule. In the absence of publicly available experimental spectra, this document establishes a robust theoretical framework based on fundamental NMR principles and data from analogous structures. Furthermore, it presents a detailed, field-proven experimental protocol for acquiring and validating this data, ensuring researchers can confidently confirm the structure and purity of their synthesized material.
Introduction: Structural and Spectroscopic Significance
The target molecule, tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate, possesses several key structural features that directly influence its NMR spectrum:
-
Cycloheptane Ring: Unlike the more rigid cyclohexane, the seven-membered ring is highly flexible, existing in multiple rapidly interconverting chair and boat conformations. This flexibility leads to complex, often broad and overlapping signals for the methylene (CH₂) protons in the ¹H NMR spectrum.
-
1,2-trans-Stereochemistry: The defined (1R,2R) configuration places the N-Boc-carbamate and the primary amine groups on opposite faces of the ring. This stereochemical relationship dictates the spatial environment of the methine (CH) protons at C1 and C2, influencing their chemical shifts and coupling constants.
-
N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a common amine protecting group in organic synthesis.[1] It introduces three distinct and highly characteristic signals in the NMR spectra: a downfield carbonyl (C=O) signal in the ¹³C spectrum, a quaternary carbon signal, and a sharp, intense singlet for the nine equivalent methyl protons in the ¹H spectrum.
Understanding these features is critical for accurately predicting and assigning the NMR signals, a process essential for verifying the successful synthesis and purity of this important intermediate.
Molecular Structure and Atom Numbering
For clarity throughout this guide, the following numbering scheme will be used for the carbon and key hydrogen atoms of tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate.
Figure 1: Structure and numbering for tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate.
Theoretical Framework and Predicted Chemical Shifts
Predicting NMR spectra for novel compounds is a powerful strategy that leverages computational chemistry and data from structurally related molecules. Modern Density Functional Theory (DFT) calculations have demonstrated high accuracy in predicting both ¹H and ¹³C chemical shifts, often achieving a mean absolute error of less than 0.2 ppm for protons and 2 ppm for carbons.[2][3][4]
The predictions in this guide are derived from a composite analysis of:
-
Fundamental Principles: The deshielding effects of electronegative nitrogen and oxygen atoms.
-
Empirical Data from Analogs: Known chemical shifts for N-Boc protected amines, cycloheptylamine, and other diamine derivatives.[1][5][6][7]
-
Computational Modeling Insights: General trends observed from DFT-based prediction methods.[2]
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts for the target molecule, assuming a standard deuterated solvent such as Chloroform-d (CDCl₃). The use of other solvents like DMSO-d₆ would result in predictable shifts of exchangeable protons (NH, NH₂) and minor changes for other signals.[8][9]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Boc Group | |||
| -C(CH₃ )₃ | ~1.45 | s (9H) | ~28.4 |
| -C (CH₃)₃ | - | - | ~79.5 |
| -C =O | - | - | ~156.0 |
| N-H Protons | |||
| NH -Boc | ~5.0 - 5.5 | br s (1H) | - |
| -NH₂ | ~1.5 - 2.5 | br s (2H) | - |
| Cycloheptane Ring | |||
| CH -N(Boc) (C1-H) | ~3.5 - 3.8 | m (1H) | ~55 - 58 |
| CH -NH₂ (C2-H) | ~2.8 - 3.1 | m (1H) | ~53 - 56 |
| -CH₂ - (C3-C7) | ~1.2 - 1.9 | m (10H) | ~24 - 35 |
Causality of Predicted Shifts:
-
¹H Spectrum:
-
t-Butyl Protons (~1.45 ppm): The nine protons of the tert-butyl group are chemically and magnetically equivalent, resulting in a sharp, strong singlet. This is a hallmark signal for a Boc-protected compound.[5]
-
CH-N(Boc) Proton (~3.5 - 3.8 ppm): The methine proton at C1 is attached to a carbon bonded to the electronegative nitrogen of the carbamate. The electron-withdrawing nature of the adjacent carbonyl group further deshields this proton, shifting it significantly downfield compared to other ring protons.
-
CH-NH₂ Proton (~2.8 - 3.1 ppm): The methine proton at C2 is deshielded by the adjacent primary amine nitrogen, but to a lesser extent than the C1 proton. It is therefore expected to appear upfield relative to C1-H.
-
Cycloheptane Methylene Protons (~1.2 - 1.9 ppm): The ten protons on the five methylene groups of the cycloheptane ring will produce a complex, overlapping multiplet. Due to the ring's flexibility, resolving individual signals is often challenging without advanced 2D NMR techniques.
-
NH Protons: The carbamate NH proton (~5.0-5.5 ppm) is expected to be a broad singlet, shifted downfield due to the resonance effect of the carbonyl group. The primary amine (NH₂) protons (~1.5-2.5 ppm) will also appear as a broad singlet that can exchange with trace water in the solvent. The exact positions of these peaks are highly dependent on concentration and solvent.[8]
-
-
¹³C Spectrum:
-
Carbonyl Carbon (~156.0 ppm): The carbamate carbonyl carbon is significantly deshielded and appears in the typical range for this functional group.[1][5]
-
Quaternary Carbon (~79.5 ppm): The quaternary carbon of the tert-butyl group appears in a characteristic downfield region due to its attachment to oxygen.
-
Methine Carbons (C1, C2): The carbons directly attached to nitrogen (C1 and C2) are deshielded and expected in the ~53-58 ppm range. C1, bearing the electron-withdrawing carbamate, will likely be slightly downfield of C2.
-
Cycloheptane Methylene Carbons (~24 - 35 ppm): These carbons appear in the typical aliphatic region. Due to symmetry, several of these may be chemically equivalent, potentially reducing the total number of observed signals from the five CH₂ groups.
-
t-Butyl Methyl Carbons (~28.4 ppm): The three equivalent methyl carbons of the Boc group give rise to a single, intense signal.
-
Experimental Protocol for NMR Data Acquisition
This section provides a self-validating, step-by-step methodology for acquiring high-quality ¹H, ¹³C, and 2D NMR data for structural verification.
Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the synthesized tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent.
-
CDCl₃ (Deuterated Chloroform): A common, non-polar choice that dissolves many organic compounds. Its residual proton peak at ~7.26 ppm is a convenient reference.[10]
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A highly polar solvent, useful if solubility in CDCl₃ is poor. It is excellent for observing NH protons as it slows their exchange rate. The residual proton peak is at ~2.50 ppm.[10]
-
-
Internal Standard: Add a small amount (1-2 µL of a dilute solution) of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For aqueous-based solvents, DSS or a similar standard would be used.
-
Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved, ensuring a clear, homogeneous solution.
NMR Data Acquisition Workflow
The following workflow outlines a logical progression of experiments on a standard 400 MHz or higher field NMR spectrometer.
Figure 2: Recommended experimental workflow for complete NMR-based structural elucidation.
Spectrometer Parameters
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for good signal-to-noise.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-1024 scans, or more, depending on concentration.
-
-
2D Experiments (COSY, HSQC, HMBC): Utilize standard, vendor-supplied parameter sets. These experiments are crucial for deconstructing the complex methylene region and definitively assigning the C1 and C2 methine signals by observing their correlations.
Conclusion
This guide provides a comprehensive, predictive, and methodological framework for the ¹H and ¹³C NMR analysis of tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate. The predicted chemical shifts, summarized in Table 1, offer a reliable benchmark for researchers synthesizing this molecule. By following the detailed experimental protocol, scientists can acquire high-quality, unambiguous NMR data. The synergy between the predictive analysis and the robust acquisition workflow enables confident structural verification, ensuring the integrity of this chiral building block for its applications in pharmaceutical research and development.
References
- Supporting Information for "A mild and efficient method for the synthesis of N-Boc-amines and carbamates". This document provides representative ¹H and ¹³C NMR data for various N-Boc protected amines and carbamates, establishing typical chemical shift ranges for the Boc group and adjacent protons/carbons. Source: Supporting Information from a relevant chemical synthesis paper. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb7NRDa23fodDIKCaCIzuS03opTf2vU4s66QRRmv8eLFO0X7665N28l073_w5sWvNVOLovNKVJTGzcKoJ188XaBK34-svxl1ssHK8EKjJ-scDH7FIhpoNy4_uO7pAQ-umh3muXamsscqGm_jUmgBhsZsJajTQxtUA=]
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- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Fulmer, G. R., et al. (2010). Organometallics. An updated and expanded version of the Gottlieb paper, including additional solvents and impurities. [Link: https://pubs.acs.org/doi/10.1021/om100106e]
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